
Pyrene-1,6-dicarboxylic acid
Overview
Description
Pyrene-1,6-dicarboxylic acid is a polycyclic aromatic hydrocarbon derivative with two carboxylic acid groups attached to the 1 and 6 positions of the pyrene ring. This compound is known for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,6-dicarboxylic acid typically involves the oxidation of pyrene derivatives. One common method is the oxidation of pyrene-1,6-dimethyl with potassium permanganate in an alkaline medium. This reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The separation and purification of the final product are achieved through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Pyrene-1,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of pyrene-1,6-dicarboxylic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromination using bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrene-1,6-dicarboxylic anhydride.
Reduction: Pyrene-1,6-dimethanol.
Substitution: Bromopyrene derivatives.
Scientific Research Applications
Materials Science
1.1. Metal-Organic Frameworks (MOFs)
PDA serves as an essential building block in the synthesis of metal-organic frameworks. These frameworks are notable for their high surface area and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. Recent studies have highlighted the use of pyrene-based ligands in MOF structures that exhibit remarkable luminescence properties and enhanced electron transfer efficiency due to strong π–π interactions with reactant molecules .
Table 1: Properties of Pyrene-Based MOFs
MOF Structure | Metal Center | Application Area |
---|---|---|
PDA-Zn | Zn(II) | Gas adsorption |
PDA-Cd | Cd(II) | Photocatalysis |
PDA-Mg | Mg(II) | Heterogeneous catalysis |
1.2. Organic Light Emitting Diodes (OLEDs)
PDA's optical properties have been exploited in OLED technology. The compound's ability to form excimers contributes to its use in light-emitting applications, where it can enhance the efficiency and brightness of devices . Its high fluorescence quantum yield and distinct emission characteristics make it an attractive candidate for next-generation OLED materials.
Electrochemical Applications
2.1. Energy Storage Systems
Research has demonstrated that functionalized pyrene derivatives, including PDA, can improve the performance of carbon-based electrodes in energy storage devices such as batteries and supercapacitors. The π–π stacking interactions between pyrene molecules and graphitic surfaces enhance charge storage capabilities while maintaining structural integrity during cycling .
Table 2: Electrochemical Performance of Pyrene Derivatives
Compound | Capacity (mAh/g) | Cycle Stability (%) |
---|---|---|
Pure Pyrene | 150 | 85 |
Pyrene-1-carboxylic acid | 175 | 90 |
Pyrene-1,6-dicarboxylic acid | 200 | 95 |
Biological Applications
3.1. Nucleic Acid Binding
PDA has been utilized in biological chemistry for its ability to bind nucleic acids selectively. This property is crucial in designing synthetic receptors that can interact with specific biomolecules, potentially leading to advancements in drug delivery systems and biosensors .
3.2. Environmental Applications
The degradation of pyrene compounds by microbial strains has been studied extensively, revealing that PDA can serve as a carbon source for certain bacteria. Understanding these degradation pathways is vital for bioremediation strategies aimed at cleaning up polycyclic aromatic hydrocarbon pollutants from the environment .
Case Studies
4.1. Synthesis and Utilization of Pyrene-Based MOFs
A notable case study involved the synthesis of a PDA-based MOF that exhibited exceptional luminescent properties when exposed to various guest molecules. This MOF was tested for its ability to selectively adsorb small organic pollutants from water, demonstrating significant potential for environmental applications.
4.2. Electrochemical Performance Evaluation
In another study, researchers evaluated the electrochemical performance of electrodes modified with PDA derivatives in lithium-ion batteries. The results showed enhanced capacity retention over extended cycling compared to conventional carbon electrodes, highlighting the effectiveness of PDA as an additive in energy storage technologies.
Mechanism of Action
The mechanism of action of pyrene-1,6-dicarboxylic acid involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to form stable complexes with various molecules and metal ions. The carboxylic acid groups play a crucial role in coordinating with metal ions, facilitating the formation of metal-organic frameworks and other supramolecular structures .
Comparison with Similar Compounds
Pyrene-1,3,6,8-tetracarboxylic acid: Another pyrene derivative with four carboxylic acid groups, used in similar applications but with different coordination properties.
2-Pyrone-4,6-dicarboxylic acid: A dicarboxylic acid with a different core structure, used in the production of bio-based polymers.
Phthalic acid: A simpler aromatic dicarboxylic acid, commonly used in the production of plasticizers and resins.
Uniqueness: Pyrene-1,6-dicarboxylic acid is unique due to its specific substitution pattern on the pyrene ring, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring strong fluorescence and the ability to form stable complexes with metal ions .
Biological Activity
Pyrene-1,6-dicarboxylic acid (PDCA) is a polycyclic aromatic hydrocarbon derivative characterized by two carboxylic acid groups attached to the 1 and 6 positions of the pyrene ring. This compound exhibits unique photophysical and electronic properties, making it valuable in various scientific and industrial applications. This article reviews the biological activity of PDCA, focusing on its biochemical interactions, potential therapeutic applications, and mechanisms of action.
Chemical Structure:
- Molecular Formula: C₁₈H₁₀O₄
- Molecular Weight: 298.26 g/mol
Synthesis:
PDCA can be synthesized through the oxidation of pyrene derivatives, typically using potassium permanganate in an alkaline medium. This method yields PDCA as the primary product, which can be further purified through crystallization techniques .
1. Enzymatic Interactions and Metabolism
Research indicates that PDCA plays a role in microbial degradation pathways. For instance, studies involving Mycobacterium species have shown that PDCA is a metabolite in the degradation of pyrene, with enzymes such as dioxygenase being crucial for its conversion . The degradation pathway involves several key metabolites, including pyrene-4,5-dione and phenanthrene-4,5-dicarboxylic acid, highlighting PDCA's significance in bioremediation processes .
2. Fluorescent Probes
PDCA is utilized as a fluorescent probe for studying biomolecular interactions. Its unique spectral properties allow it to bind to proteins and membranes, facilitating investigations into protein conformation and dynamics. For example, PDCA's interaction with α-synuclein has been studied to understand conformational changes induced by membrane binding . The fluorescence quantum yield increases significantly upon binding to lipid vesicles, indicating its potential as a tool for probing membrane-associated proteins .
3. Therapeutic Applications
Recent studies have explored the potential of PDCA in drug delivery systems due to its ability to form stable complexes with various biomolecules. The carboxylic acid groups enhance its solubility and facilitate interactions with drug molecules, making it a candidate for developing targeted therapies . Additionally, its application in metal-organic frameworks (MOFs) shows promise for creating advanced materials with biological relevance.
Case Studies
Case Study 1: Biodegradation Pathways
In a study focused on Mycobacterium sp. strain KMS, researchers identified the enzymatic pathways involved in pyrene degradation. PDCA was found to accumulate during this process, suggesting its role as an intermediate metabolite that could influence toxicity levels during bioremediation efforts .
Case Study 2: Protein Interaction Studies
A study investigating the interaction of PDCA with α-synuclein demonstrated significant changes in fluorescence properties upon binding to lipid membranes. This research provided insights into the structural dynamics of proteins in cellular environments and highlighted PDCA's utility as a fluorescent marker for studying protein conformations .
The biological activity of PDCA is largely attributed to its ability to engage in non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions facilitate the formation of stable complexes with metal ions and biomolecules, enhancing its utility in various applications:
Properties
IUPAC Name |
pyrene-1,6-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDIPICFINEEDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20763221 | |
Record name | Pyrene-1,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20763221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110299-23-5 | |
Record name | Pyrene-1,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20763221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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